2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide

Medicinal chemistry Scaffold differentiation Ligand design

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1325750-62-6) is a synthetic small molecule with molecular formula C17H16N4O4 and molecular weight 340.33 g/mol. It belongs to the 2-oxoimidazolidine (imidazolidinone) class and incorporates three pharmacophoric elements: a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety at the imidazolidinone N3 position, a 2-oxoimidazolidin-1-yl core, and a pyridin-3-yl acetamide side chain.

Molecular Formula C17H16N4O4
Molecular Weight 340.339
CAS No. 1325750-62-6
Cat. No. B2525296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide
CAS1325750-62-6
Molecular FormulaC17H16N4O4
Molecular Weight340.339
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H16N4O4/c22-16(19-12-2-1-5-18-9-12)10-20-6-7-21(17(20)23)13-3-4-14-15(8-13)25-11-24-14/h1-5,8-9H,6-7,10-11H2,(H,19,22)
InChIKeyHSOYPUJSNASFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1325750-62-6): Chemical Identity and Structural Classification


2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1325750-62-6) is a synthetic small molecule with molecular formula C17H16N4O4 and molecular weight 340.33 g/mol . It belongs to the 2-oxoimidazolidine (imidazolidinone) class and incorporates three pharmacophoric elements: a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety at the imidazolidinone N3 position, a 2-oxoimidazolidin-1-yl core, and a pyridin-3-yl acetamide side chain. The dioxo-imidazolidine scaffold is established in the patent literature as a chemotype for sterol O-acyltransferase-1 (SOAT-1/ACAT-1) inhibition [1]. The benzo[d][1,3]dioxole group is a recognized privileged structure in medicinal chemistry, appearing in clinically validated agents including paroxetine (SSRI), SB-431542 (ALK5 inhibitor), and tadalafil (PDE5 inhibitor).

Why Generic Substitution Is Not Supported for 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide: An Evidence Transparency Statement


CRITICAL EVIDENTIARY LIMITATION: After exhaustive searching of primary research papers, patents (including the full WO2010097465 / US8420681 / US8445523 SOAT-1 patent families), PubChem, BindingDB, PubMed, and authoritative databases, no primary literature or patent was identified that specifically characterizes the biological activity, selectivity, potency, or physicochemical properties of CAS 1325750-62-6. The compound appears exclusively in vendor catalog entries . All quantitative differentiation claims below are therefore class-level inferences drawn from structurally proximate analogs and the broader 2-oxoimidazolidine / benzodioxole chemotype literature. Users should treat this compound as an uncharacterized research tool requiring de novo validation. Close analogs with identical core scaffolds but different aryl substituents (e.g., 2-methoxyphenyl, 3-chlorophenyl, or unsubstituted phenyl at the imidazolidinone N3 position) cannot be assumed interchangeable because even minor substituent changes on the N3-aryl ring are known to modulate SOAT-1 inhibitory potency, physicochemical properties, and target engagement profiles within this scaffold class [1].

Quantitative Differentiation Evidence for 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide Versus Closest Structural Analogs


Structural Differentiation: Benzo[d][1,3]dioxol-5-yl Substituent Versus Phenyl and 2-Methoxyphenyl Analogs at the Imidazolidinone N3 Position

The target compound bears a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at the imidazolidinone N3 position. The closest cataloged structural analogs include 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1257550-16-5, N3-phenyl, MW 296.33) and 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide (N3-2-methoxyphenyl, MW 340.38) . The 1,3-benzodioxole group introduces a methylenedioxy bridge that constrains the aromatic ring conformation, reduces rotational freedom of the N3-aryl substituent, modulates electron density on the aromatic ring via the electron-donating dioxy substituents, and increases hydrogen-bond acceptor capacity through the two endocyclic oxygen atoms. In the broader imidazolidine/dioxo-imidazolidine literature, the 1,3-benzodioxole moiety is associated with enhanced target binding in kinase inhibitors (e.g., SB-431542, a benzodioxole-containing ALK5 inhibitor with IC50 = 94 nM) [1]. The benzodioxole-for-phenyl substitution in analogous scaffolds has been shown to alter logP, solubility, and CYP450 metabolic stability [1].

Medicinal chemistry Scaffold differentiation Ligand design

Scaffold-Class Functional Annotation: 2-Oxoimidazolidine/Dioxo-Imidazolidine Derivatives as SOAT-1 (ACAT-1) Inhibitors

The dioxo-imidazolidine scaffold (note: target compound is a mono-oxo imidazolidine, a reduced analog of the dioxo series) is claimed in patent WO2010097465A1 (Galderma) as a SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitor chemotype [1]. SOAT-1 catalyzes the formation of cholesterol esters from free cholesterol and long-chain fatty acyl-CoA. In the patent, exemplified dioxo-imidazolidine compounds with pyridin-3-yl substituents (e.g., N-(2,6-diisopropylphenyl)-2-[1-(6-methylpyridin-3-yl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl]acetamide) demonstrated SOAT-1 inhibitory activity [1]. The target compound shares the imidazolidinone core and pyridin-3-yl acetamide side chain with these patented inhibitors but differs in oxidation state (mono-oxo vs. dioxo) and in bearing a benzodioxole N3-substituent rather than spirocyclic or alkyl-aryl groups. The patent does not specifically include or test the target compound [1].

SOAT-1 inhibition Cholesterol metabolism Dermatology

Class-Level Antimicrobial Potential of Benzo[d][1,3]dioxol-Containing Imidazolidine Derivatives in Published Literature

In a published microbiological evaluation of 4-substituted-imidazolidine derivatives, two compounds bearing bis(benzo[d][1,3]dioxol-5-ylmethyl) substituents on the imidazolidine ring—4-(1,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline (compound IIIj) and its N,N-dimethyl analog (compound IIIk)—demonstrated both antibacterial and antifungal activity [1]. This study establishes that the benzo[d][1,3]dioxole moiety, when appended to imidazolidine scaffolds, can confer antimicrobial bioactivity. The target compound incorporates a single benzo[d][1,3]dioxol-5-yl group directly at the imidazolidinone N3 position rather than as a bis-methyl-linked substituent; the antimicrobial relevance of this substitution pattern is untested.

Antimicrobial evaluation Imidazolidine derivatives Benzodioxole

Recommended Research Application Scenarios for 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide Based on Available Structural and Class-Level Evidence


De Novo SOAT-1 (ACAT-1) Inhibition Screening

Based on the scaffold-class association established in WO2010097465A1 [1], the most rational primary screening application for this compound is in vitro SOAT-1 enzyme inhibition assays. Users should directly compare the target compound against the patent-exemplified dioxo-imidazolidine derivatives as positive controls, noting that the target compound's mono-oxo (rather than dioxo) oxidation state and benzodioxole N3-substituent represent structural deviations from the patented chemotype that may alter potency.

Structure-Activity Relationship (SAR) Exploration Around the Imidazolidinone N3-Aryl Position

The compound fills a gap in the existing catalog of 2-oxoimidazolidin-1-yl-N-(pyridin-3-yl)acetamide analogs by providing the benzo[d][1,3]dioxol-5-yl variant. A focused panel including the N3-phenyl analog (CAS 1257550-16-5), N3-2-methoxyphenyl analog, and N3-3-chlorophenyl analog can probe the electronic, steric, and conformational effects of the benzodioxole group on target binding, cellular permeability, and metabolic stability.

Antimicrobial Susceptibility Testing Against Reference Strains

Published data on bis-benzodioxole-imidazolidine derivatives demonstrate antimicrobial activity [2]. The target compound can be evaluated in standardized broth microdilution assays (CLSI or EUCAST guidelines) against Gram-positive (e.g., S. aureus ATCC 25923), Gram-negative (e.g., E. coli ATCC 25922), and fungal (e.g., C. albicans ATCC 90028) reference strains, with the published compounds IIIj and IIIk as comparators where available.

Computational Docking and Pharmacophore Modeling Studies

Given the absence of experimental target-engagement data, computational approaches may be used to predict potential protein targets. The benzodioxole-pyridine pharmacophore pair present in SB-431542 (ALK5 IC50 = 94 nM [3]) can serve as a template for kinase-focused virtual screening. The imidazolidinone core may also be docked against SOAT-1 homology models to generate testable binding hypotheses prior to experimental validation.

Quote Request

Request a Quote for 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.